molecular formula C14H15ClN+ B11642967 4-Chloro-2,2-dimethyl-2,3-dihydro-1H-benzo[f]isoindolium

4-Chloro-2,2-dimethyl-2,3-dihydro-1H-benzo[f]isoindolium

Cat. No.: B11642967
M. Wt: 232.73 g/mol
InChI Key: OBFWWTVHVZZDTQ-UHFFFAOYSA-N
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Description

4-Chloro-2,2-dimethyl-1H,2H,3H-benzo[f]isoindol-2-ium is a heterocyclic compound that belongs to the class of isoindoles. Isoindoles are known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science. This compound, in particular, is characterized by the presence of a chlorine atom and two methyl groups attached to the isoindole ring, which can influence its reactivity and interactions with other molecules.

Preparation Methods

The synthesis of 4-chloro-2,2-dimethyl-1H,2H,3H-benzo[f]isoindol-2-ium typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under specific conditionsThe final cyclization step often requires the use of strong acids or bases to facilitate the formation of the isoindole ring .

Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

4-Chloro-2,2-dimethyl-1H,2H,3H-benzo[f]isoindol-2-ium can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced isoindole derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroisoindoles .

Scientific Research Applications

4-Chloro-2,2-dimethyl-1H,2H,3H-benzo[f]isoindol-2-ium has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and organic materials.

    Biology: It can serve as a probe or ligand in biochemical studies to investigate the interactions between small molecules and biological targets.

    Medicine: The compound has potential therapeutic applications due to its ability to interact with specific enzymes or receptors, making it a candidate for drug development.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-2,2-dimethyl-1H,2H,3H-benzo[f]isoindol-2-ium involves its interaction with molecular targets such as enzymes or receptors. The presence of the chlorine atom and methyl groups can influence its binding affinity and specificity. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target.

Comparison with Similar Compounds

Similar compounds to 4-chloro-2,2-dimethyl-1H,2H,3H-benzo[f]isoindol-2-ium include other isoindole derivatives with different substituents. For example:

    4-Bromo-2,2-dimethyl-1H,2H,3H-benzo[f]isoindol-2-ium: Similar structure but with a bromine atom instead of chlorine.

    2,2-Dimethyl-1H,2H,3H-benzo[f]isoindol-2-ium: Lacks the halogen substituent.

    4-Chloro-1H,2H,3H-benzo[f]isoindol-2-ium: Lacks the methyl groups.

The uniqueness of 4-chloro-2,2-dimethyl-1H,2H,3H-benzo[f]isoindol-2-ium lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C14H15ClN+

Molecular Weight

232.73 g/mol

IUPAC Name

4-chloro-2,2-dimethyl-1,3-dihydrobenzo[f]isoindol-2-ium

InChI

InChI=1S/C14H15ClN/c1-16(2)8-11-7-10-5-3-4-6-12(10)14(15)13(11)9-16/h3-7H,8-9H2,1-2H3/q+1

InChI Key

OBFWWTVHVZZDTQ-UHFFFAOYSA-N

Canonical SMILES

C[N+]1(CC2=CC3=CC=CC=C3C(=C2C1)Cl)C

Origin of Product

United States

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